An In-depth Technical Guide to the Synthesis of N-Phenyldiethanolamine: Mechanism and Kinetics
An In-depth Technical Guide to the Synthesis of N-Phenyldiethanolamine: Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Phenyldiethanolamine (PDEA), a versatile chemical intermediate with significant applications in the pharmaceutical, dye, and polymer industries. This document details the core synthesis mechanisms, kinetic considerations, and experimental protocols, offering valuable insights for professionals engaged in chemical research and process development.
Introduction
N-Phenyldiethanolamine (CAS: 120-07-0), chemically known as 2,2'-(Phenylimino)diethanol, is an organic compound featuring a phenyl group attached to a diethanolamine (B148213) moiety.[1] This structure imparts both aromatic and alcohol functionalities, making it a valuable precursor in the synthesis of a wide array of complex molecules.[2] Industrially, it is primarily produced through the ethoxylation of aniline (B41778).[3][4] Understanding the underlying reaction mechanism and kinetics is paramount for optimizing reaction yields, minimizing byproduct formation, and ensuring process safety and scalability.
Core Synthesis Mechanism: Ethoxylation of Aniline
The most prevalent industrial method for synthesizing N-Phenyldiethanolamine is the reaction of aniline with two equivalents of ethylene (B1197577) oxide.[3] This process is a nucleophilic addition reaction, which can be broken down into two sequential steps.
The reaction is typically performed at elevated temperatures, ranging from 80 to 150°C, under controlled pressure.[3] The process is often catalyzed by a small amount of a base, such as potassium hydroxide (B78521), which serves to deprotonate the amine or the intermediate alcohol, increasing its nucleophilicity and facilitating the attack on the ethylene oxide ring.[3][5]
Mechanistic Pathway
The synthesis proceeds through a two-step ethoxylation of the primary aniline amine.
-
Formation of N-phenylmonoethanolamine: In the first step, the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of an intermediate, N-phenylmonoethanolamine.
-
Formation of N-Phenyldiethanolamine: The secondary amine of the N-phenylmonoethanolamine intermediate is also nucleophilic and reacts with a second molecule of ethylene oxide in a similar fashion to yield the final product, N-Phenyldiethanolamine.
The entire process is exothermic.
Reaction Kinetics
The rate law can be expressed as: Rate = k[Amine][Ethylene Oxide][6]
Where:
-
k is the rate constant.
-
[Amine] is the concentration of the amine species (aniline or N-phenylmonoethanolamine).
-
[Ethylene Oxide] is the concentration of ethylene oxide.
Quantitative Kinetic Data (Analogous System)
The following table summarizes kinetic parameters for a similar process: the ethoxylation of mono-methyl amine (MMA) to form mono-methyl diethanolamine (MDEA). This data is provided for illustrative purposes to give an indication of the activation energies involved in such reactions. It is important to note that these values are not directly transferable to the aniline system but provide a useful reference.
| Reaction Step | Product Formed | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |
| Ethoxylation of MMA | MMEA | 19.46 | 6.02 x 10⁸ |
| Ethoxylation of MMEA | MDEA | 4.2 | 21.12 |
Data sourced from a study on controlled mono-methyl amine-ethoxylation.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of N-Phenyldiethanolamine, including the primary industrial route and a common laboratory-scale alternative.
Protocol 1: Synthesis from Aniline and Ethylene Oxide (Industrial Method)
This protocol describes a general procedure for the industrial-scale synthesis of N-Phenyldiethanolamine.
Materials and Equipment:
-
Aniline (C₆H₅NH₂)
-
Ethylene Oxide (C₂H₄O)
-
Taurine (B1682933) (catalyst)
-
Pressurized reactor (autoclave) equipped with heating, cooling, and stirring capabilities
-
Nitrogen source for inerting
Procedure:
-
Reactor Preparation: The autoclave is purged with nitrogen to create an inert atmosphere.
-
Charging Reactants: 121g (1 mol) of N-ethylaniline (as an analogue for aniline), 44g (1 mol) of ethylene oxide, and 1.2g (9.6 mmol) of taurine are charged into the reactor.[7]
-
Reaction Conditions: The reactor is sealed, and the mixture is heated at a controlled rate (e.g., 1°C/min) to a temperature of 90°C. The reaction is exothermic, and the temperature will rise to approximately 100°C. This temperature is maintained for 6 hours.[7]
-
Cooling and Discharge: After the reaction is complete, the mixture is cooled to 40°C.
-
Product Isolation: The crude N-Phenyldiethanolamine is discharged from the reactor.
-
Purification: The product can be purified by distillation or crystallization to achieve the desired purity.[3]
Protocol 2: Synthesis via N-Arylation (Laboratory Scale)
This protocol describes an alternative laboratory-scale synthesis using an aryl halide and diethanolamine with a copper-based catalyst.
Materials and Equipment:
-
Aryl halide (e.g., Iodobenzene) (1.0 mmol)
-
Diethanolamine (4.0 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Cu₂O/nano-CuFe₂O₄ magnetic composite catalyst (0.010 g)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (2 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ethyl acetate (B1210297), acetone (B3395972), water, anhydrous MgSO₄
-
External magnet
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A mixture of the aryl halide (1.0 mmol), diethanolamine (4.0 mmol), KOH (2.0 mmol), and the Cu₂O/nano-CuFe₂O₄ catalyst (0.010 g) in anhydrous DMSO (2 mL) is placed in a round-bottom flask.[5]
-
Reaction: The mixture is stirred at 100°C. The progress of the reaction is monitored by TLC.[5]
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate.[5]
-
Catalyst Separation: The magnetic catalyst is separated from the mixture using an external magnet. The catalyst is washed with acetone and can be dried for reuse.[5]
-
Extraction and Washing: The combined ethyl acetate layer is washed with water and then dried over anhydrous MgSO₄.[5]
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography on silica gel to yield the pure N-Phenyldiethanolamine.[5]
Byproducts and Purification Considerations
The synthesis of N-Phenyldiethanolamine can lead to the formation of several byproducts, depending on the reaction conditions and catalysts used.
-
Polyoxyethylene Etherates: If strong acid catalysts are used, byproducts from the polymerization of ethylene oxide can form.
-
Ester Byproducts: In the presence of certain acidic catalysts, esterification can occur.
-
Nitrosamines: Under acidic conditions and in the presence of nitrosating agents (like nitrites), N-Phenyldiethanolamine has the potential to form carcinogenic nitrosamine (B1359907) byproducts. It is crucial to avoid such conditions during synthesis and storage.
Purification of the final product is typically achieved through distillation or crystallization to remove unreacted starting materials, the catalyst, and any formed byproducts.[3]
Conclusion
The synthesis of N-Phenyldiethanolamine is a well-established industrial process, primarily relying on the base-catalyzed ethoxylation of aniline. The reaction proceeds via a two-step nucleophilic addition mechanism. While specific kinetic data for this reaction is scarce, analogies to similar amine ethoxylation reactions suggest a second-order rate law. For laboratory-scale synthesis, N-arylation of diethanolamine offers a viable alternative. Careful control of reaction conditions and appropriate purification methods are essential to obtain a high-purity product and avoid the formation of undesirable byproducts. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.
References
- 1. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]
- 5. N-Phenyldiethanolamine synthesis - chemicalbook [chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
